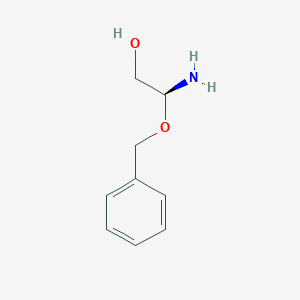
(2S)-2-amino-2-phenylmethoxyethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-2-phenylmethoxyethanol is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of an amino group, a phenylmethoxy group, and a hydroxyl group attached to a central carbon atom. Its unique structure allows it to participate in various chemical reactions and makes it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-phenylmethoxyethanol typically involves the reaction of benzyl alcohol with an appropriate amino alcohol under controlled conditions. One common method is the reductive amination of benzyl alcohol with glycidol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-2-phenylmethoxyethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzophenone.
Reduction: Formation of benzylamine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
(2S)-2-amino-2-phenylmethoxyethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in protein crystallography.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals, agrochemicals, and as an intermediate in the manufacture of specialty polymers.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-2-phenylmethoxyethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral center allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-amino-2-phenylmethoxyethanol
- (2S)-2-amino-2-phenylethanol
- (2S)-2-amino-2-phenylpropanol
Uniqueness
(2S)-2-amino-2-phenylmethoxyethanol is unique due to its specific chiral configuration and the presence of both an amino and a phenylmethoxy group. This combination of functional groups allows it to participate in a diverse array of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds. Its enantiomeric purity also enhances its selectivity and efficacy in scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
(2S)-2-amino-2-phenylmethoxyethanol |
InChI |
InChI=1S/C9H13NO2/c10-9(6-11)12-7-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 |
Clé InChI |
HNXLLGIFOZBPOE-VIFPVBQESA-N |
SMILES isomérique |
C1=CC=C(C=C1)CO[C@@H](CO)N |
SMILES canonique |
C1=CC=C(C=C1)COC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



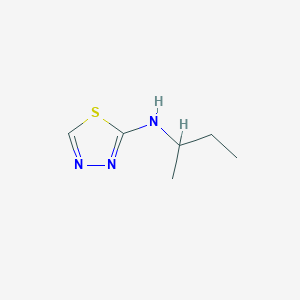
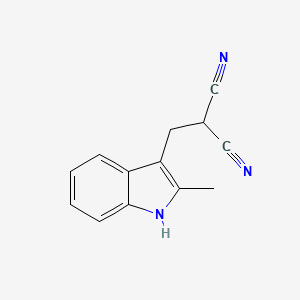
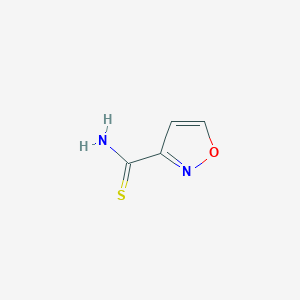
![2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13106907.png)

![Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B13106911.png)
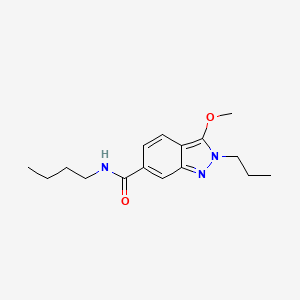
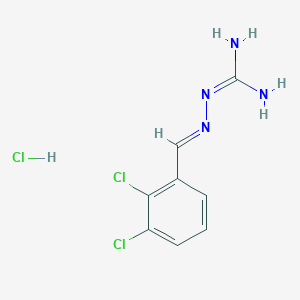
![2-Methylpyrido[3,4-b]pyrazine](/img/structure/B13106929.png)
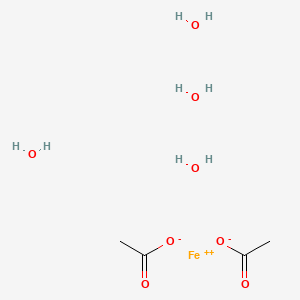
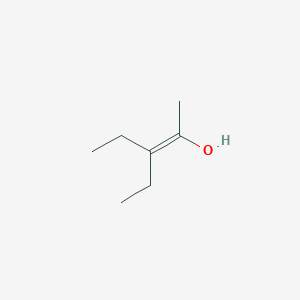
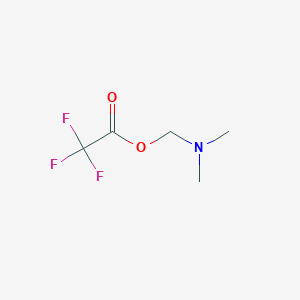
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13106958.png)
